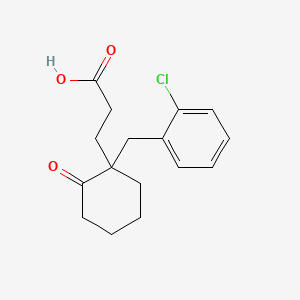![molecular formula C19H26N2O4 B14753270 tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14753270.png)
tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound that features a bicyclic structure. This compound is notable for its use in various chemical and biological applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the protection of amino groups using tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the bicyclic structure. The reaction conditions usually involve the use of coupling reagents and bases to facilitate the formation of amide bonds .
Analyse Des Réactions Chimiques
tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Applications De Recherche Scientifique
tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparaison Avec Des Composés Similaires
tert-Butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl (1R,2R,3R*,6S*)-2-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[4.1.0]heptane-3-carboxylate**: Another similar compound with a different bicyclic framework and functional groups .
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: This compound also features a bicyclic structure but differs in its specific functional groups and applications.
The uniqueness of this compound lies in its specific structural arrangement and the presence of the benzyloxycarbonyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H26N2O4 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
tert-butyl (6R)-6-(phenylmethoxycarbonylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-10-9-19(11-15(19)12-21)20-16(22)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)/t15?,19-/m0/s1 |
Clé InChI |
GPPCCTVSNCMSOX-FUBQLUNQSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@]2(CC2C1)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC2C1)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


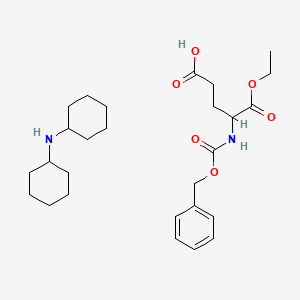
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
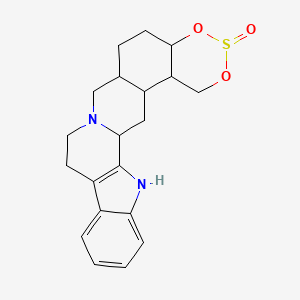
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
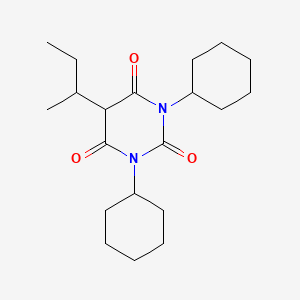

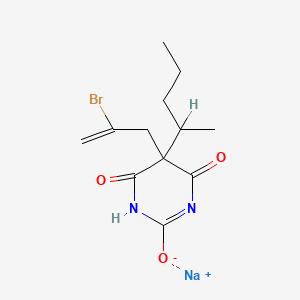
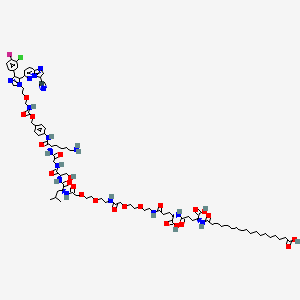

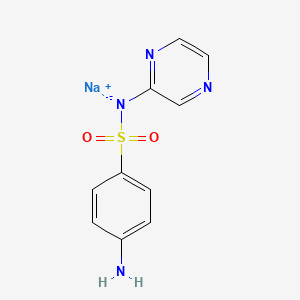
![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
